VT02956

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

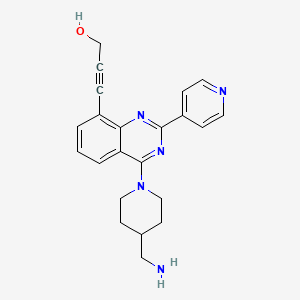

Molecular Formula |

C22H23N5O |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol |

InChI |

InChI=1S/C22H23N5O/c23-15-16-8-12-27(13-9-16)22-19-5-1-3-17(4-2-14-28)20(19)25-21(26-22)18-6-10-24-11-7-18/h1,3,5-7,10-11,16,28H,8-9,12-15,23H2 |

InChI Key |

KXRPXGNXQVGLIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C2=NC(=NC3=C(C=CC=C32)C#CCO)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of VT02956 in the Hippo Pathway: A Technical Guide

A potent LATS inhibitor, VT02956, offers a novel therapeutic strategy for ER+ breast cancer by modulating the Hippo signaling pathway to repress Estrogen Receptor alpha (ERα) expression. This document provides an in-depth overview of the mechanism of action, key experimental data, and relevant protocols associated with this compound.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The core of the Hippo pathway consists of a kinase cascade, including the serine/threonine kinases LATS1 and LATS2 (Large Tumor Suppressor 1 and 2), which phosphorylate and inactivate the downstream transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival.[1][2][3]

This compound has been identified as a potent and specific inhibitor of LATS1 and LATS2 kinases.[4][5] This inhibition leads to the activation of YAP/TAZ, which paradoxically results in the suppression of Estrogen Receptor alpha (ERα) expression in ER+ breast cancer cells, highlighting a unique therapeutic vulnerability.[6][7][8]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of LATS1 and LATS2.[4][5] This action blocks the phosphorylation of YAP and TAZ.[5][9] The resulting dephosphorylated and active YAP/TAZ translocate to the nucleus and promote the transcription of target genes. Among these is Vestigial-Like Protein 3 (VGLL3).[6][7][10]

VGLL3 acts as a competitive inhibitor of YAP/TAZ for binding to TEAD transcription factors at the super-enhancer region of the ESR1 gene, which encodes ERα.[6][7][10] By displacing YAP/TAZ, VGLL3 recruits the NCOR2/SMRT repressor complex, leading to epigenetic silencing and transcriptional repression of ESR1.[6][7][10] The subsequent downregulation of ERα inhibits the growth of ER+ breast cancer cells and patient-derived tumor organoids.[5][6][7]

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Hippo pathway leading to ERα repression.

Quantitative Data

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | LATS1 | 0.76 nM | In vitro kinase assay | [4][5][10] |

| LATS2 | 0.52 nM | In vitro kinase assay | [4][5][10] | |

| IC50 (YAP Phosphorylation) | p-YAP (Ser127) | 0.16 µM | HEK293A cells | [5] |

| p-YAP (Ser127) | 0.43 µM | 4T1 cells | [5] |

Experimental Protocols

In Vitro LATS Kinase Assay

A high-throughput screen for LATS kinase inhibitors was conducted using an in vitro LATS kinase assay.[10] Approximately 17,000 compounds were screened, leading to the identification and optimization of this compound.[10] The kinase activities of LATS1 and LATS2 were measured in the presence of increasing concentrations of this compound to determine the IC50 values.[9][10]

Cell Culture and Treatment

Human breast cancer cell lines, such as MCF-7 and T47D (ER+), were cultured in appropriate media.[5] For experiments, cells were treated with varying concentrations of this compound or a DMSO control for specified durations. For instance, MCF-7 cells were treated with 0.1, 0.5, and 2 µM of this compound for 2 days prior to immunoblot analysis to observe dose-dependent effects on YAP/TAZ dephosphorylation and ERα reduction.[9]

Immunoblot Analysis

Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against target proteins such as p-YAP, YAP, TAZ, ERα, and loading controls. After incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[9]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from treated cells or organoids, and cDNA was synthesized. qRT-PCR was performed using primers specific for target genes, including ESR1, TFF1, GREB1, and YAP/TAZ target genes. Gene expression levels were normalized to a housekeeping gene.[5][9]

Patient-Derived Tumor Organoid Culture

Breast tumor organoids were established from patient samples and cultured in appropriate media. These organoids were treated with this compound to assess its effects on the expression of ERα and its target genes, as well as on organoid growth.[5][6]

Experimental Workflow Diagram

Caption: Workflow for evaluating the efficacy of this compound.

Therapeutic Implications

The discovery of this compound and its mechanism of action presents a promising therapeutic avenue for ER+ breast cancer, particularly for endocrine-resistant tumors.[6][7] By targeting the LATS kinases, this compound leverages the Hippo pathway to downregulate ERα, a key driver of ER+ breast cancer. This novel approach could be used as a standalone therapy or in combination with other treatments, such as CDK4/6 inhibitors like Palbociclib, where synergistic effects have been observed in reducing cancer cell growth.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.[11][12]

References

- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Advances in Theranostics for the Different Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Trials | Jazz Pharmaceuticals [jazzpharma.com]

In-Depth Technical Guide: Discovery and Development of VT02956, a Potent LATS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT02956 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Hippo pathway, particularly in the context of Estrogen Receptor-positive (ER+) breast cancer.

Introduction: Targeting the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The core of the pathway consists of a kinase cascade where the LATS1/2 kinases phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, the Hippo pathway is inactivated, leading to the activation of YAP/TAZ, which then drive tumor growth.

Recently, a novel therapeutic strategy has emerged in ER+ breast cancer, where activation of the YAP/TAZ pathway has been shown to suppress the expression of the estrogen receptor alpha (ERα), a key driver of this cancer subtype. This has led to the hypothesis that inhibiting the LATS kinases, thereby activating YAP/TAZ, could be a viable therapeutic approach for ER+ breast cancer, including endocrine-resistant forms. This compound was developed to test this hypothesis.

Discovery of this compound

The discovery of this compound stemmed from a structure-activity relationship (SAR) study that originated from a known AKT inhibitor scaffold. Through medicinal chemistry efforts, the scaffold was optimized to enhance potency and selectivity for LATS1 and LATS2 kinases.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of LATS1 and LATS2. This inhibition prevents the phosphorylation of YAP and TAZ. Unphosphorylated, active YAP/TAZ translocate to the nucleus where they associate with TEAD transcription factors to regulate gene expression. In the context of ER+ breast cancer, this leads to the transcriptional repression of the ESR1 gene, which encodes ERα. The subsequent reduction in ERα levels inhibits the growth of ER+ breast cancer cells.[1][2]

Figure 1: Mechanism of action of this compound in ER+ breast cancer.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

| LATS1 | 0.76[3][4][5] |

| LATS2 | 0.52[3][4][5] |

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (µM) |

| YAP Phosphorylation | HEK293A | 0.16[6] |

| YAP Phosphorylation | 4T1 | 0.43[3] |

Table 3: In Vitro and In Vivo Experimental Concentrations

| Experiment | Cell Line/Model | Concentration/Dose | Duration | Effect |

| YAP/TAZ Phosphorylation | HEK293A, 4T1 | 2 µM | 0-30 min | Reduction in phosphorylation[3] |

| ERα & Target Gene Reduction | BTO-02 Organoids | 2 µM | 2 days | Reduction in ERα, TFF1, and GREB1[3] |

| Cell Proliferation | MCF-7, T47D | 2 µM | 4 days | Inhibition of proliferation[3] |

| Combination Study | MCF-7 | 2 µM this compound + 0.1/0.3 µM Palbociclib | 7 days | Dramatic reduction in growth[3] |

| Colony Formation | MCF-7 | 2 µM this compound + 0.1 µM Palbociclib | 9 days | Drastic reduction in colony formation[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro LATS Kinase Assay

This protocol outlines a non-radioactive method to measure the kinase activity of LATS1/2.

Figure 2: Workflow for the in vitro LATS kinase assay.

Protocol:

-

Reaction Setup: In a microplate, combine recombinant human LATS1 or LATS2 enzyme with varying concentrations of this compound or vehicle control (DMSO) in a kinase assay buffer.

-

Initiate Reaction: Add a mixture of the substrate (e.g., a recombinant YAP fragment) and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA or by denaturation with SDS-PAGE sample buffer.

-

Detection: The level of phosphorylated YAP is quantified. This can be achieved through various methods:

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated YAP (e.g., anti-pYAP Ser127).

-

HTRF (Homogeneous Time-Resolved Fluorescence): Utilize a kit containing europium cryptate-labeled anti-YAP antibody and d2-labeled anti-pYAP antibody. The FRET signal is proportional to the amount of phosphorylated YAP.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC₅₀ value.

Cellular YAP/TAZ Phosphorylation Assay

This protocol describes a cell-based assay to measure the effect of this compound on YAP/TAZ phosphorylation.

Protocol:

-

Cell Culture: Plate cells (e.g., HEK293A, 4T1, MCF-7) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 30 minutes to 2 hours).

-

Cell Lysis: Lyse the cells using a buffer compatible with the downstream detection method.

-

Detection of Phosphorylated YAP/TAZ:

-

Western Blot with Phos-tag™: Separate the cell lysates on an SDS-PAGE gel containing Phos-tag™, which retards the migration of phosphorylated proteins. Transfer to a membrane and probe with an anti-YAP or anti-TAZ antibody. The ratio of the shifted (phosphorylated) to unshifted (unphosphorylated) bands can be quantified.

-

HTRF Assay: Use a commercial HTRF kit for detecting phosphorylated YAP. Add the cell lysate to a microplate containing the HTRF antibody reagents and measure the time-resolved fluorescence.

-

-

Data Analysis: Calculate the percentage of inhibition of YAP/TAZ phosphorylation at each concentration of this compound and determine the cellular IC₅₀.

ER+ Breast Cancer Cell Proliferation Assay

This protocol is used to assess the anti-proliferative effect of this compound on ER+ breast cancer cell lines.

Protocol:

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to attach, treat them with various concentrations of this compound.

-

Incubation: Incubate the cells for a period of 4 to 7 days.[3]

-

Viability Assessment: Measure cell viability using a suitable method:

-

MTT Assay: Add MTT solution to the wells and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).

Patient-Derived Breast Tumor Organoid (BTO) Drug Response Assay

This assay evaluates the efficacy of this compound in a more clinically relevant 3D culture model.

Figure 3: Workflow for patient-derived organoid drug response assay.

Protocol:

-

Organoid Establishment: Isolate and process fresh ER+ breast tumor tissue to establish 3D organoid cultures in a suitable extracellular matrix (e.g., Matrigel®).

-

Treatment: Once organoids are established, treat them with this compound or vehicle control.

-

Monitoring: Monitor organoid growth and morphology over several days using brightfield microscopy.

-

Endpoint Analysis: After the treatment period (e.g., 12 days), assess the effect of this compound:

-

Viability Assay: Use a 3D-compatible viability assay (e.g., CellTiter-Glo® 3D).

-

Gene Expression Analysis: Harvest the organoids, extract RNA, and perform qRT-PCR to measure the expression of ESR1 and its target genes.[3]

-

Preclinical Efficacy and Pharmacokinetics

Currently, detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Such studies would typically involve:

-

Pharmacokinetic Studies: Administration of this compound to animal models (e.g., mice, rats) to determine its absorption, distribution, metabolism, and excretion (ADME) properties, including parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability.

-

In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in ER+ breast cancer xenograft or patient-derived xenograft (PDX) models. This would involve treating tumor-bearing animals with this compound and monitoring tumor growth over time.

Clinical Development

As of the date of this document, there is no publicly available information on any clinical trials involving this compound.

Conclusion

This compound is a potent and selective LATS inhibitor that has demonstrated promising preclinical activity in ER+ breast cancer models. Its mechanism of action, involving the activation of the YAP/TAZ pathway to suppress ERα expression, represents a novel therapeutic strategy for this disease. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted to determine its potential for clinical development. This technical guide provides a foundational understanding of this compound for researchers and clinicians in the field of oncology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]

- 3. glpbio.com [glpbio.com]

- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Inhibitory Activity of VT02956 on LATS1 and LATS2 Kinases: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro inhibitory potency of VT02956, a small molecule inhibitor targeting the Large Tumor Suppressor Kinases 1 and 2 (LATS1 and LATS2). The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research, with a particular focus on the Hippo signaling pathway.

Executive Summary

This compound demonstrates potent and specific inhibition of both LATS1 and LATS2 kinases in in vitro biochemical assays. The compound exhibits sub-nanomolar efficacy, positioning it as a powerful research tool for elucidating the physiological and pathological roles of the LATS kinases and as a potential therapeutic candidate. This document details the inhibitory concentrations (IC50) of this compound against LATS1 and LATS2, provides a representative experimental protocol for determining these values, and visualizes the compound's mechanism of action within the Hippo signaling pathway.

Data Presentation: In Vitro IC50 of this compound

The half-maximal inhibitory concentration (IC50) values of this compound against LATS1 and LATS2 were determined through in vitro kinase assays. The results are summarized in the table below.

| Kinase Target | This compound IC50 (nM) |

| LATS1 | 0.76 |

| LATS2 | 0.52 |

Table 1: In vitro IC50 values of this compound against LATS1 and LATS2 kinases.

Experimental Protocols

The following is a detailed, representative methodology for an in vitro kinase assay to determine the IC50 values of this compound, based on established and widely used protocols such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the in vitro inhibitory activity of this compound on recombinant human LATS1 and LATS2 kinases.

Materials:

-

Recombinant human LATS1 and LATS2 enzymes

-

YAPtide (a synthetic peptide substrate for LATS kinases)

-

This compound (serially diluted in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

384-well white assay plates

-

Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: A 10-point serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 µM) and diluting 1:3 at each step. A DMSO-only control is also included.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO control.

-

Add 5 µL of a solution containing the LATS1 or LATS2 kinase and the YAPtide substrate in kinase reaction buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the respective kinase.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination and ADP Detection:

-

Following incubation, 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

-

Subsequently, 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal. The plate is incubated for a further 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

The luminescence of each well is measured using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

The data is normalized to the DMSO control (representing 100% kinase activity) and a no-kinase control (representing 0% activity).

-

The normalized data is then plotted against the logarithm of the this compound concentration, and the IC50 value is calculated using a non-linear regression analysis (four-parameter logistic fit).

-

Mandatory Visualizations

Hippo Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical Hippo signaling pathway and the point of intervention for this compound. Under normal conditions (Hippo "ON"), a kinase cascade involving MST1/2 and SAV1 leads to the phosphorylation and activation of LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the Hippo pathway is "OFF," or when LATS1/2 are inhibited, YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival. This compound directly inhibits LATS1 and LATS2, thereby preventing YAP/TAZ phosphorylation and promoting their nuclear activity.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical flow of the in vitro kinase assay used to determine the IC50 of this compound.

VT02956: A Preclinical LATS Kinase Inhibitor Targeting the Hippo Pathway in ER+ Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VT02956 is a potent, preclinical, small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] In the context of Estrogen Receptor-positive (ER+) breast cancer, this compound induces a novel mechanism of action that leads to the transcriptional repression of the Estrogen Receptor Alpha (ESR1) gene. By inhibiting LATS1/2, this compound unleashes the transcriptional co-activator YAP, which ultimately results in the suppression of ERα expression and the inhibition of ER+ breast cancer cell growth. This technical guide provides a comprehensive overview of the targets, mechanism of action, and preclinical data for this compound, along with detailed experimental protocols relevant to its study.

Core Target and Mechanism of Action

This compound directly targets the LATS1 and LATS2 kinases within the Hippo signaling pathway.[1][2][3] The canonical role of the Hippo pathway is to control organ size and suppress tumors by inhibiting the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). However, in ER+ breast cancer, this compound leverages this pathway to induce a tumor-suppressive effect.

The mechanism of action unfolds as follows:

-

LATS1/2 Inhibition : this compound potently inhibits the kinase activity of LATS1 and LATS2.[1][2][3][4]

This pathway highlights a non-canonical, tumor-suppressive role for YAP in ER+ breast cancer.

Data Presentation

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) |

| This compound | LATS1 | 0.76[1][2][3][4] |

| LATS2 | 0.52[1][2][3][4] | |

| VT02484 (inactive analogue) | LATS1/2 | No inhibition |

Table 2: Cellular Activity in Preclinical Models

| Cell Line | Assay | Treatment and Concentration | Observed Effect |

| MCF-7 (ER+) | Cell Proliferation | This compound (0.5 µM, 2 µM) | Inhibition of cell growth[7] |

| MCF-7 (ER+) | Colony Formation | This compound (2 µM) | Inhibition of colony formation[7] |

| T47D (ER+, Y537S mutant) | Colony Formation | This compound (2 µM) | Inhibition of growth in hormone therapy-resistant cells[7] |

| HEK293A, 4T1 | Phospho-YAP HTRF Assay | Increasing concentrations of this compound | Inhibition of YAP phosphorylation[4] |

| MCF-7 | Immunoblot | This compound (0.1, 0.5, 2 µM) | Dose-dependent decrease in ERα protein levels[8] |

| Breast Tumor Organoids (BTOs) | qPCR | This compound (2 µM) | Increased expression of YAP target genes; Decreased expression of ESR1 and ERα target genes[8] |

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. youtube.com [youtube.com]

- 5. revvity.com [revvity.com]

- 6. integ04-cnspfv.archimed.fr [integ04-cnspfv.archimed.fr]

- 7. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies of VT02956 in ER+ Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for VT02956, a novel inhibitor of the Hippo pathway kinase LATS, in the context of Estrogen Receptor-positive (ER+) breast cancer. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental procedures.

Introduction

Estrogen Receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often through mutations in the ESR1 gene, which encodes ERα. This necessitates the development of novel therapeutic strategies. Preliminary studies have identified the Hippo signaling pathway as a critical regulator of ESR1 expression, presenting a new avenue for therapeutic intervention. This compound, a potent LATS kinase inhibitor, has emerged from these investigations as a promising agent for the treatment of ER+ breast cancer, including endocrine-resistant forms.

Mechanism of Action of this compound

This compound functions by inhibiting the LATS kinase, a core component of the Hippo signaling pathway. In ER+ breast cancer cells, LATS kinase normally phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Inhibition of LATS by this compound leads to the activation and nuclear translocation of YAP/TAZ.

Once in the nucleus, YAP binds to the TEAD transcription factor, initiating a signaling cascade that results in the transcriptional repression of ESR1 (the gene encoding ERα).[1][2][3][4] This process is mediated by the YAP target gene, Vestigial-Like Protein 3 (VGLL3).[1][2][3][4] VGLL3 competes with YAP/TAZ for binding to TEAD and subsequently recruits the NCOR2/SMRT repressor complex to the super-enhancer region of the ESR1 gene.[1][2][3][4] This recruitment leads to epigenetic modifications and the silencing of ERα expression, thereby inhibiting the growth of ER+ breast cancer cells.[1][2][3][4]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key in vitro experiments investigating the effects of this compound on ER+ breast cancer cell lines.

Table 1: In Vitro Efficacy of this compound in ER+ Breast Cancer Cell Lines

| Cell Line | Genotype | Treatment | Concentration | Duration | Effect |

| MCF-7 | Wild-type ERα | This compound | 0.5 µM or 2 µM | 4 days | Inhibition of cell proliferation[5] |

| MCF-7 | ERα Y537S knock-in | This compound | 2 µM | 9 days | Inhibition of colony formation[5] |

| MCF-7 | ERα D538G knock-in | This compound | 2 µM | 9 days | Inhibition of colony formation[5] |

| T47D | ERα Y537S knock-in | This compound | 2 µM | 14 days | Inhibition of colony formation[5] |

Table 2: Synergistic Effects of this compound in Combination Therapy

| Cell Line | Combination Treatment | Concentrations | Duration | Effect |

| MCF-7 | This compound + Palbociclib | This compound (2 µM), Palbociclib (0.1 µM) | 9 days | Synergistic anti-cancer effect observed in colony-formation assay[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical studies of this compound are outlined below.

Cell Culture and Reagents

-

Cell Lines: MCF-7, T47D, and ZR-75-1 ER+ breast cancer cell lines were utilized.[6] Mutant cell lines with hormone therapy-resistant ESR1 mutations (Y537S and D538G) were generated via knock-in technology.[5]

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

Compounds: this compound, 4-Hydroxytamoxifen (4OHT), Fulvestrant, and Palbociclib were dissolved in DMSO to create stock solutions for in vitro assays.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.

-

Cell Seeding: Cells were seeded at a low density in 6-well plates and allowed to adhere overnight.

-

Treatment: The following day, the culture medium was replaced with fresh medium containing DMSO (vehicle control), this compound, and/or other compounds at the specified concentrations.

-

Incubation: Cells were incubated for a period of 9 to 14 days, with the medium and treatment being refreshed every 3-4 days.[5]

-

Staining and Quantification: At the end of the incubation period, the medium was removed, and the cells were washed with PBS. Colonies were then fixed with methanol and stained with crystal violet. The plates were photographed, and colonies were counted either manually or using imaging software.

3D Breast Tumor Organoid (BTO) Drug Response Assay

This assay provides a more physiologically relevant model to test drug efficacy.

-

Organoid Culture: Patient-derived tumor organoids were cultured in a 3D matrix.[2]

-

Treatment: Established organoids were treated with either DMSO or this compound at the desired concentration.

-

Monitoring: Organoid growth and morphology were monitored over a period of 12 days using bright-field microscopy.[5]

-

Analysis: The size and viability of the organoids were quantified at the end of the treatment period to assess the inhibitory effect of this compound.

Summary and Future Directions

The preliminary data on this compound strongly suggest that targeting the LATS kinase in the Hippo pathway is a viable and potent strategy for treating ER+ breast cancer. The ability of this compound to inhibit the growth of both wild-type and endocrine-resistant ER+ breast cancer models highlights its potential to address a significant unmet medical need. Furthermore, the observed synergy with the CDK4/6 inhibitor Palbociclib opens up possibilities for effective combination therapies.

Further research is warranted to establish a more comprehensive preclinical profile for this compound, including in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic analyses, and toxicology assessments. No clinical trial data for this compound has been identified at the time of this review. The progression of this compound or other LATS inhibitors into clinical trials will be a critical next step in evaluating the therapeutic potential of this novel approach for patients with ER+ breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]

- 5. researchgate.net [researchgate.net]

- 6. Hippo signalling maintains ER expression and ER+ breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Hippo Pathway Inhibitors: A Guide for Drug Discovery Professionals

An In-depth Review of Core Concepts, Key Molecules, and Experimental Methodologies in the Pursuit of Novel Cancer Therapeutics

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology. Its dysregulation, leading to the uncontrolled activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a key driver in the initiation and progression of numerous cancers. This has spurred a significant research and development effort to identify and characterize small molecule inhibitors that can therapeutically modulate this pathway.

This technical guide provides a comprehensive review of the current landscape of Hippo pathway inhibitors, with a focus on their mechanisms of action, potency, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and drug discovery.

The Core Hippo Signaling Cascade: A Brief Overview

The canonical Hippo pathway consists of a kinase cascade that ultimately controls the phosphorylation and subcellular localization of YAP and TAZ. When the pathway is "on," a series of phosphorylation events, initiated by upstream signals such as high cell density, leads to the activation of the LATS1/2 kinases. LATS1/2 then phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation. This prevents their translocation to the nucleus.[1]

Conversely, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of a battery of genes that promote cell proliferation, survival, and inhibit apoptosis.[2] Consequently, the primary strategy for inhibiting the Hippo pathway in cancer has been to disrupt the interaction between YAP/TAZ and TEAD or to promote the degradation of YAP/TAZ.

Canonical Hippo Signaling Pathway

Key Hippo Pathway Inhibitors: A Quantitative Overview

A growing number of small molecules targeting the Hippo pathway are in various stages of preclinical and clinical development. These inhibitors primarily function by either disrupting the YAP/TAZ-TEAD interaction or by inhibiting TEAD function through binding to its palmitoylation pocket. The following table summarizes the quantitative data for several key inhibitors.

| Inhibitor | Target/Mechanism | Cell Line(s) | Potency (IC50/GI50/EC50) | Reference(s) |

| Verteporfin | Disrupts YAP-TEAD interaction; promotes YAP degradation | Uveal Melanoma cells (92.1, Mel 270, Omm 1, Omm 2.3) | IC50: 4.67 - 7.27 µM | [3] |

| Gastric Cancer cells (MKN45, MKN74) | EC50: 0.61 - 1.21 µM (with PDT) | [4] | ||

| CA3 | YAP inhibitor | Breast Cancer cells (MDA-MB-231, MCF7) | IC50: 0.5 - 1 µM | |

| Hepatocellular Carcinoma (patient-derived) | IC50 values vary across cell lines | [5] | ||

| IAG933 | Disrupts YAP/TAZ-TEAD interaction | Avi-human TEAD4 | IC50: 9 nM | [6] |

| Mesothelioma cells (MSTO211H, NCI-H226) | IC50: 11 - 26 nM (target gene expression) | [6][7] | ||

| Mesothelioma cells | GI50: 13 - 91 nM (proliferation) | [6] | ||

| VT3989 | TEAD palmitoylation inhibitor | Mesothelioma cells (NCI-H226, NCI-H2052, NCI-H2373) | IC50: 8 - 11 nM | [8] |

| AZ4331 | Pan-TEAD autopalmitoylation inhibitor | Mesothelioma cells (NCI-H226) | GI50: 92 nM | [9] |

| Mesothelioma xenograft tumors | IC50: 0.127 µM (CTGF gene expression) | [9][10] | ||

| K-975 | Covalent TEAD inhibitor | Mesothelioma cells | GI50: 20 nM | [11] |

| TEAD reporter cells (NCI-H2030, HOP 62) | IC50: 10 - 20 nM | [12] | ||

| JM7 | TEAD palmitoylation inhibitor | YAP transcriptional reporter assay | IC50: 972 nM | [13][14] |

| MYF-03-69 | Covalent TEAD palmitate pocket binder | YAP-TEAD reporter cells | IC50: 56 nM | [15] |

| MGH-CP1 | TEAD inhibitor | TEAD-luciferase reporter assay | IC50: 1.68 µM | [16] |

| Huh7 tumor sphere formation | IC50: 0.72 µM | [16] | ||

| MGH-CP12 | TEAD inhibitor | TEAD-luciferase reporter assay | IC50: 0.91 µM | [16] |

| Huh7 tumor sphere formation | IC50: 0.26 µM | [16] |

Mechanisms of Action of Hippo Pathway Inhibitors

The current generation of Hippo pathway inhibitors primarily employs two distinct mechanisms to disrupt the oncogenic activity of YAP and TAZ.

Mechanisms of Action of Key Hippo Pathway Inhibitors

Clinical Development of Hippo Pathway Inhibitors

Several Hippo pathway inhibitors have progressed into clinical trials, primarily for the treatment of solid tumors with known Hippo pathway alterations, such as malignant mesothelioma with NF2 mutations.

-

IAG933: This direct YAP/TAZ-TEAD interaction inhibitor is being evaluated in a Phase 1 clinical trial (NCT04857372) for patients with advanced mesothelioma and other solid tumors with NF2/LATS1/LATS2 mutations or YAP/TAZ fusions. The study aims to determine the maximum tolerated dose and recommended Phase 2 dose, as well as to assess preliminary anti-tumor activity.[17][4][6][18]

-

VT3989: A first-in-class oral TEAD auto-palmitoylation inhibitor, VT3989 is being investigated in a Phase 1/2 trial (NCT04665206) for patients with advanced solid tumors, with a focus on malignant pleural mesothelioma. The study is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound.[3][7][8][16]

Experimental Protocols for Inhibitor Characterization

The development of potent and selective Hippo pathway inhibitors relies on a suite of robust in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro LATS1/2 Kinase Assay

This assay directly measures the kinase activity of LATS1/2 by assessing the phosphorylation of its substrate, YAP.

Materials:

-

HEK293A cells

-

Lysis buffer (e.g., Mild lysis buffer) with protease and phosphatase inhibitors

-

Anti-LATS1 antibody

-

Protein A/G magnetic beads

-

Recombinant GST-YAP protein

-

10x Kinase buffer

-

ATP

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-YAP (S127) antibody

Procedure:

-

Cell Lysate Preparation: Culture HEK293A cells to ~80% confluency. Lyse the cells on ice using lysis buffer supplemented with inhibitors.

-

Immunoprecipitation of LATS1: Incubate the cell lysate with an anti-LATS1 antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the LATS1-antibody complex.

-

Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.

-

Kinase Reaction: Resuspend the beads in a kinase reaction mix containing 1x kinase buffer, ATP, and recombinant GST-YAP. Incubate at 30°C for 30 minutes.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by SDS-PAGE and Western blotting using an anti-phospho-YAP (S127) antibody to detect the phosphorylation of YAP by LATS1.[19]

YAP-TEAD Co-Immunoprecipitation (Co-IP) Assay

This assay is used to determine if an inhibitor can disrupt the interaction between YAP and TEAD in a cellular context.

Materials:

-

Cells expressing tagged versions of YAP and TEAD (e.g., HA-YAP and Myc-TEAD)

-

Co-IP lysis buffer

-

Antibody against one of the tags (e.g., anti-HA)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody against the other tag (e.g., anti-Myc)

Procedure:

-

Cell Treatment and Lysis: Treat cells expressing tagged YAP and TEAD with the inhibitor or vehicle control. Lyse the cells using a gentle Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Add the antibody against one of the tagged proteins (e.g., anti-HA) to the lysate and incubate to form an antibody-protein complex.

-

Capture: Add protein A/G beads to pull down the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting, probing with an antibody against the other tagged protein (e.g., anti-Myc) to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

TEAD Transcriptional Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD, which is dependent on its interaction with YAP/TAZ.

Materials:

-

Cells stably or transiently expressing a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC-luciferase).

-

Inhibitor compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a multi-well plate.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor compound.

-

Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: A decrease in luciferase activity in inhibitor-treated cells compared to vehicle-treated cells indicates inhibition of TEAD transcriptional activity.

Experimental Workflow for Hippo Pathway Inhibitor Discovery

The discovery and validation of novel Hippo pathway inhibitors typically follow a multi-step workflow, from initial high-throughput screening to in vivo efficacy studies.

A Typical Workflow for the Discovery and Development of Hippo Pathway Inhibitors

Conclusion and Future Directions

The development of Hippo pathway inhibitors represents a promising new frontier in targeted cancer therapy. The field has seen rapid progress, with several potent and selective inhibitors now in clinical trials. The primary focus has been on disrupting the YAP/TAZ-TEAD interaction, a key node in the pathway's oncogenic output.

Future efforts will likely focus on several key areas:

-

Improving Selectivity and Potency: The development of next-generation inhibitors with improved selectivity for specific TEAD paralogs and enhanced potency will be crucial.

-

Exploring Combination Therapies: Combining Hippo pathway inhibitors with other targeted therapies or immunotherapies holds the potential to overcome resistance and improve clinical outcomes.

-

Identifying Predictive Biomarkers: The identification of robust biomarkers to select patients most likely to respond to Hippo pathway inhibition will be essential for successful clinical translation.

-

Targeting Upstream Components: While the focus has been on the downstream effectors, exploring inhibitors of upstream kinases or other regulatory proteins may offer alternative therapeutic strategies.

As our understanding of the intricate regulation of the Hippo pathway deepens, so too will our ability to design and develop novel and effective therapies for a wide range of cancers. The continued collaboration between academic researchers and drug development professionals will be paramount to realizing the full therapeutic potential of targeting this critical signaling pathway.

References

- 1. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]

- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. victoriacyanide.substack.com [victoriacyanide.substack.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Abstract 6589: Discovery of potent and selective pan-TEAD autopalmitoylation inhibitors for the treatment of Hippo-pathway altered cancers | Semantic Scholar [semanticscholar.org]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 14. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. schrodinger.com [schrodinger.com]

- 19. Targeting the Hippo Pathway in Breast Cancer: A Proteomic Analysis of Yes-Associated Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

VT02956 safety and toxicity profile in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for VT02956. A comprehensive search of scientific literature and public databases did not yield specific quantitative safety and toxicity data (e.g., LD50, NOAEL) from in vivo preclinical studies. This information is often proprietary and may not be publicly disclosed.

Introduction

This compound is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1] Developed by Vivace Therapeutics, this compound has emerged as a promising therapeutic candidate for Estrogen Receptor-positive (ER+) breast cancer by targeting a novel mechanism to suppress tumor growth.[2][3][4][5] This technical guide provides a detailed overview of the publicly available preclinical data on this compound, with a focus on its mechanism of action, in vitro pharmacology, and the experimental protocols used in its initial characterization.

Mechanism of Action: Targeting the Hippo Signaling Pathway

This compound exerts its anti-tumor effects by modulating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.

The canonical Hippo pathway involves a kinase cascade where LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[5][6] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.

This compound inhibits LATS1/2, preventing the phosphorylation of YAP/TAZ.[7] This leads to the dephosphorylation and subsequent translocation of YAP/TAZ into the nucleus. In the nucleus, YAP/TAZ associate with TEAD transcription factors to regulate gene expression. In the context of ER+ breast cancer, the activation of the YAP/TAZ-TEAD complex leads to the recruitment of the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, which encodes for the Estrogen Receptor alpha (ERα).[2][5] This results in the transcriptional repression of ESR1, leading to reduced ERα levels and the inhibition of ER+ breast cancer cell growth.[2][3][4][5]

Signaling Pathway Diagram

In Vitro Pharmacology and Efficacy

The primary preclinical evaluation of this compound has been conducted through in vitro assays to determine its potency against its target kinases and its efficacy in cell-based models of ER+ breast cancer.

Potency and Selectivity

This compound is a highly potent inhibitor of both LATS1 and LATS2 kinases. The in vitro IC50 values are summarized in the table below.

| Target | IC50 (nM) |

| LATS1 | 0.76 |

| LATS2 | 0.52 |

| Data from in vitro kinase assays.[7] |

An inactive analogue, VT02484, which is structurally related to this compound, showed no inhibitory activity towards LATS kinases and is often used as a negative control in experiments.[7] Kinome profiling has indicated that LATS1/2 are among the primary targets of this compound, along with the closely related NDR1/2 kinases.[7]

Efficacy in ER+ Breast Cancer Models

This compound has demonstrated significant anti-proliferative effects in various in vitro models of ER+ breast cancer:

-

Inhibition of Cell Growth: this compound inhibits the growth of ER+ breast cancer cell lines.[2][3][4][5]

-

Activity in Patient-Derived Organoids: The compound has been shown to inhibit the growth of patient-derived tumor organoids from ER+ breast cancers.[2][3][4][5]

-

Downregulation of ERα: Treatment with this compound leads to a dose-dependent reduction in ERα protein levels in ER+ breast cancer cell lines.[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation of the preclinical data.

In Vitro LATS Kinase Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting LATS1 and LATS2 kinase activity.

Methodology:

-

Recombinant LATS1 or LATS2 kinase is incubated with a specific substrate and ATP.

-

Increasing concentrations of this compound or the inactive analogue VT02484 are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period.

-

The level of substrate phosphorylation is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the inhibitor.[7]

Cell Proliferation and Colony Formation Assays

Objective: To assess the effect of this compound on the growth of ER+ breast cancer cells.

Methodology:

-

ER+ breast cancer cell lines (e.g., MCF-7) are seeded in multi-well plates.

-

Cells are treated with varying concentrations of this compound, VT02484 (as a negative control), or a vehicle control (e.g., DMSO).

-

For proliferation assays, cell viability is measured at different time points (e.g., 4 days) using methods such as cell counting or MTT/CellTiter-Glo assays.

-

For colony formation assays, cells are treated for a longer duration (e.g., 9-14 days), after which the cells are fixed and stained (e.g., with crystal violet) to visualize and quantify the colonies formed.

Experimental Workflow Diagram

Preclinical Safety and Toxicity Profile

A comprehensive search of publicly available scientific literature and regulatory databases did not yield any specific in vivo safety and toxicity data for this compound. Key preclinical safety parameters that are not publicly available include:

-

Acute Toxicity (LD50): The single dose of the substance that causes the death of 50% of an animal population.

-

No-Observed-Adverse-Effect Level (NOAEL): The highest dose of a substance at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects.

-

Repeat-Dose Toxicity Studies: Studies to characterize the toxicological profile of a substance following repeated administration over a period of time.

-

Safety Pharmacology Studies: Studies to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

It is standard practice in the pharmaceutical industry for detailed preclinical safety and toxicity data to remain proprietary during the early stages of drug development. This information is typically disclosed in regulatory filings (e.g., Investigational New Drug applications) and may be published at later stages of clinical development.

Conclusion

This compound is a potent LATS1/2 inhibitor with a well-defined mechanism of action in the context of ER+ breast cancer. The available preclinical data strongly support its in vitro efficacy in relevant cancer models. However, the preclinical safety and toxicity profile of this compound in animal models is not publicly documented. As this compound and other molecules targeting the Hippo pathway advance through the drug development pipeline, it is anticipated that more comprehensive preclinical and clinical data, including safety and toxicity findings, will become available.

References

- 1. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vivacetherapeutics.com [vivacetherapeutics.com]

- 3. Vivace Therapeutics to Unveil First Clinical Data for a Cancer Drug Targeting the Hippo Pathway [prnewswire.com]

- 4. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VT02956 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT02956 is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS kinases, this compound prevents the phosphorylation of Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear translocation of YAP/TAZ and the subsequent modulation of gene expression.[4][5][6][7][8] Notably, in Estrogen Receptor-positive (ER+) breast cancer cells, activation of the YAP/TAZ pathway through LATS inhibition leads to the transcriptional repression of Estrogen Receptor Alpha (ESR1), the gene encoding for the estrogen receptor (ERα).[4][5][6][7][8] This unique mechanism of action makes this compound a promising experimental compound for studying the Hippo pathway and for the development of novel therapeutics for ER+ breast cancer, including those resistant to standard endocrine therapies.[4][9]

These application notes provide detailed protocols for the use of this compound in cell culture-based experiments, focusing on ER+ breast cancer cell lines.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| LATS1 | 0.76 |

| LATS2 | 0.52 |

Data summarized from commercially available information.[1][2][3]

Table 2: Recommended this compound Concentrations for Cell-Based Assays

| Assay | Cell Line | Concentration Range (µM) | Incubation Time |

| Cell Viability / Colony Formation | MCF-7, T47D | 0.5 - 2 | 4 - 14 days |

| Immunoblotting (YAP/TAZ dephosphorylation, ERα reduction) | MCF-7 | 0.1 - 2 | 2 days |

| qPCR (ESR1 and target gene expression) | MCF-7, BTO-02 | 2 | 2 days |

Concentrations and incubation times are derived from published studies.[9][10][11] Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

Experimental Protocols

Cell Culture of ER+ Breast Cancer Cell Lines (MCF-7 and T47D)

This protocol describes the standard procedure for culturing MCF-7 and T47D human breast cancer cell lines.

Materials:

-

MCF-7 or T47D cells

-

MCF-7 Growth Medium: Improved MEM (IMEM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

T47D Growth Medium: RPMI 1640 medium supplemented with 5% FBS and 25 nM insulin.[1]

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T75)

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in T75 flasks in a 37°C incubator with 5% CO2.

-

For passaging, aspirate the old medium and wash the cells once with sterile PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of the respective complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and count the cells.

-

Seed cells into new flasks or plates at the desired density for experiments.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity and survival of cancer cells.

Materials:

-

MCF-7 or T47D cells

-

Complete growth medium (as described in Protocol 1)

-

This compound (and inactive analogue VT02484 as a negative control, if available)

-

DMSO (vehicle control)

-

6-well or 12-well plates

-

Crystal Violet staining solution (0.1% crystal violet in 20% methanol)

-

4% Paraformaldehyde (PFA) in PBS

Procedure:

-

Seed MCF-7 or T47D cells into 6-well or 12-well plates at a low density (e.g., 200 cells/well for MCF-7).[12][13][14]

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 2 µM) or DMSO as a vehicle control. An inactive analogue like VT02484 can be used as a further negative control.[10]

-

Incubate the plates for 10-14 days, refreshing the medium with the respective treatments every 2-4 days.[10][12]

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with 4% PFA for 15 minutes at room temperature.[12]

-

Stain the fixed colonies with Crystal Violet solution for 20 minutes.[12]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) manually or using an automated colony counter.

Immunoblotting for YAP, p-YAP, and ERα

This protocol details the detection of changes in protein levels and phosphorylation status of key signaling molecules upon this compound treatment.

Materials:

-

MCF-7 cells

-

This compound and control compounds

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-phospho-YAP (Ser127), anti-ERα, anti-LATS1, anti-p-LATS1 (Thr1079))

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 0.1, 0.5, 2 µM) or controls for 48 hours.[11]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for ESR1 and YAP Target Genes

This protocol is for measuring changes in the mRNA expression levels of ESR1 and known YAP target genes (e.g., CTGF, CYR61).

Materials:

-

MCF-7 cells or breast tumor organoids (BTOs)

-

This compound and control compounds

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for ESR1, CTGF, CYR61, and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Treat cells with 2 µM this compound or a control compound for 48 hours.[11]

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using a qPCR master mix and specific primers for the target and reference genes. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualization

Caption: Mechanism of this compound in ER+ breast cancer cells.

Caption: General experimental workflow for this compound studies.

References

- 1. Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. minds.wisconsin.edu [minds.wisconsin.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential responsiveness of human breast cancer cell lines MCF-7 and T47D to growth factors and 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. origene.com [origene.com]

Application Notes and Protocols: Gene Expression Analysis Following VT02956 Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT02956 is a potent and selective inhibitor of the LATS1 and LATS2 kinases, core components of the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. In the context of cancer, particularly estrogen receptor-positive (ER+) breast cancer, this pathway plays a significant role in tumor growth and therapeutic resistance.

This compound targets the Hippo signaling pathway, leading to the repression of Estrogen Receptor alpha (ERα) expression, which is encoded by the ESR1 gene.[2][3] The mechanism involves the activation of the transcriptional coactivators YAP and TAZ. Upon LATS inhibition by this compound, dephosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors.[2][3] This complex then upregulates the expression of target genes, including Vestigial-Like Protein 3 (VGLL3).[2] VGLL3, in turn, recruits a repressor complex to the super-enhancer region of the ESR1 gene, leading to its transcriptional silencing and subsequent inhibition of ER+ breast cancer cell growth.[2][3]

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on gene expression in cancer cell lines. The methodologies described herein are essential for researchers investigating the therapeutic potential of targeting the Hippo pathway.

Application Notes

This compound has been demonstrated to modulate the expression of key genes involved in ER+ breast cancer. Treatment of ER+ breast cancer cell lines, such as MCF-7, with this compound leads to a dose-dependent decrease in ESR1 mRNA and ERα protein levels.[4] Concurrently, the expression of YAP/TAZ target genes is upregulated.[4]

Key Applications:

-

Studying the Hippo Signaling Pathway: this compound serves as a valuable tool for investigating the downstream effects of LATS kinase inhibition and subsequent YAP/TAZ activation.

-

ER+ Breast Cancer Research: The compound can be used to explore novel therapeutic strategies for ER+ breast cancer, including endocrine-resistant forms.[3][5]

-

Gene Regulation Studies: The targeted repression of ESR1 by this compound provides a model system for studying super-enhancer-mediated gene silencing.[2]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing ER+ breast cancer cells and treating them with this compound.

Materials:

-

ER+ breast cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete growth medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a predetermined density.

-

Allow the cells to adhere overnight in the incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

RNA Isolation

This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.

Materials:

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

RNase-free microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Cell Lysis:

-

Remove the medium from the wells.

-

Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and pipette up and down to lyse the cells.

-

Transfer the lysate to an RNase-free microcentrifuge tube.

-

-

Phase Separation:

-

Incubate the lysate at room temperature for 5 minutes.

-

Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

-

Incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new RNase-free tube.

-

Add 500 µL of isopropanol and mix by inverting the tube.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

-

-

RNA Wash and Resuspension:

-

Discard the supernatant.

-

Wash the pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Discard the supernatant and air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

Determine the RNA concentration and purity using a spectrophotometer.

-

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol describes the synthesis of cDNA and subsequent quantitative PCR to measure gene expression levels.

Materials:

-

Isolated total RNA

-

Reverse transcriptase kit (with reverse transcriptase, dNTPs, and random primers/oligo(dT))

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers (for ESR1, YAP/TAZ target genes like CTGF and CYR61, and a housekeeping gene like GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

cDNA Synthesis (Reverse Transcription):

-

In an RNase-free tube, combine total RNA (1-2 µg), random primers or oligo(dT), and dNTPs.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase.

-

Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a qPCR plate by combining the qPCR master mix, forward and reverse primers, and the synthesized cDNA template.

-

Run the plate in a qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

-

Western Blotting

This protocol details the detection of protein expression levels following this compound treatment.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-YAP/TAZ, anti-phospho-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature the protein samples in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

-

Data Presentation

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on LATS Kinases

| Kinase | IC50 (nM) |

| LATS1 | 0.76 |

| LATS2 | 0.52 |

Data represents the half-maximal inhibitory concentration (IC50) of this compound.

Table 2: Effect of this compound on Gene Expression in MCF-7 Cells (48h Treatment)

| Gene | Fold Change (vs. Vehicle) |

| ESR1 | ↓↓↓ |

| PGR | ↓↓ |

| GREB1 | ↓↓ |

| CTGF | ↑↑↑ |

| CYR61 | ↑↑↑ |

Arrow notation indicates the direction and relative magnitude of change in mRNA levels as determined by RT-qPCR.

Table 3: Effect of this compound on Protein Expression in MCF-7 Cells (48h Treatment)

| Protein | Expression Level (vs. Vehicle) |

| ERα | ↓↓↓ |

| Phospho-YAP (S127) | ↓↓↓ |

| Total YAP | ↔ |

Arrow notation indicates the direction and relative magnitude of change in protein levels as determined by Western blotting. ↔ indicates no significant change.

Visualizations

Caption: Mechanism of this compound action via the Hippo pathway.

Caption: Experimental workflow for gene expression analysis.

References

- 1. Hippo signalling maintains ER expression and ER+ breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

Application Notes & Protocols: In Vitro Combination of VT02956 and Palbociclib

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive framework for investigating the in vitro effects of combining VT02956, a potent LATS kinase inhibitor, with Palbociclib, a selective CDK4/6 inhibitor. The primary application is to explore potential synergistic or enhanced anti-proliferative effects in cancer cell lines, particularly those relevant to hormone receptor-positive (HR+) breast cancer.

This compound is a highly potent and selective inhibitor of LATS1 and LATS2 kinases, key components of the Hippo signaling pathway.[1] Inhibition of LATS leads to the dephosphorylation and activation of the transcriptional coactivators YAP and TAZ. In the context of estrogen receptor-positive (ER+) breast cancer, activation of the YAP/TAZ pathway has been shown to repress the expression of Estrogen Receptor Alpha (ESR1).[2][3][4] This provides a novel mechanism to target ER signaling, a critical driver of proliferation in this cancer subtype.